AZT triphosphate

HIV-1 reverse transcriptase enzyme kinetics chain termination

Standardizing mitochondrial toxicity assays across NRTIs requires a calibrated reference inhibitor with reproducible enzyme inhibition constants. AZT triphosphate (AZT-TP) provides this benchmark as the established moderate inhibitor of human DNA polymerase γ (competitive Ki = 1.8 ± 0.2 μmol/L), enabling direct quantitative comparison against stronger mitochondrial toxins (ddC-TP, D4T-TP) and weaker inhibitors (CBV-TP) within a single experimental framework. • Quantified HIV-1 RT kinetics: Km = 110 nM, kcat = 0.42 min⁻¹ supporting mechanistic chain termination studies • 35-fold Ki shift with Q151M multi-NRTI resistance complex validates phenotypic assay sensitivity • ≥98% purity; stored at -20°C; shipped under ambient temperature

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
CAS No. 92586-35-1
Cat. No. B1214097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZT triphosphate
CAS92586-35-1
Synonyms1-(3'-azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
3'-azido-2',3'-dideoxythymidine-5'-triphosphate
3'-azido-3'-deoxythymidine 5'-triphosphate
3'-azido-3'-deoxythymidine 5'-triphosphate, tetraammonium salt
3'-deoxy-3'-azidothymidine triphosphate
AZT triphosphate
AZT-TP
AZTTP
dTTP(3'N3)
erythro-AZT-TP
threo-AZT-TP
ZDV-TP
zidovudine triphosphate
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
InChIInChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
InChIKeyGLWHPRRGGYLLRV-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZT Triphosphate (CAS 92586-35-1): Active Metabolite for HIV Research and Antiviral Studies


AZT triphosphate (3′-azido-3′-deoxythymidine-5′-triphosphate, AZT-TP) is the active triphosphate metabolite of the antiretroviral prodrug zidovudine (AZT), a thymidine analog belonging to the nucleoside reverse transcriptase inhibitor (NRTI) class [1]. As a chain-terminating substrate, it competes with natural thymidine triphosphate (TTP) for incorporation into nascent viral DNA by HIV-1 reverse transcriptase (RT), where its 3′-azido group prevents further chain elongation [2]. While its primary target is HIV-1 RT, AZT-TP also exhibits inhibitory activity against human mitochondrial DNA polymerase γ (pol γ), a property central to its established toxicity profile and a key differentiator from other NRTI triphosphates in experimental design [3].

Why AZT Triphosphate Cannot Be Replaced by Generic NRTI Triphosphates in Critical Experiments


Despite sharing a common mechanism of viral reverse transcriptase inhibition, NRTI triphosphates exhibit profound, quantifiable differences in their interactions with host and viral enzymes that preclude generic substitution in research settings. For AZT-TP specifically, its unique kinetic profile—including a markedly low catalytic efficiency for incorporation by mitochondrial DNA polymerase γ relative to other NRTIs [1], a distinct intracellular stability profile [2], and a characteristic pattern of viral resistance mutations [3]—demands its specific use in studies aiming to recapitulate the precise pharmacodynamics of zidovudine or to investigate structure-activity relationships among thymidine analogs. The evidence below demonstrates that these differences are not merely incremental but represent order-of-magnitude variations in key biochemical parameters, directly impacting experimental interpretation and procurement decisions.

Quantitative Differentiation of AZT Triphosphate from Key NRTI Triphosphate Comparators


HIV-1 Reverse Transcriptase Inhibition: AZT-TP Km and Kinetic Binding Parameters

AZT-TP acts as a chain-terminating substrate for HIV-1 reverse transcriptase (RT), competing with natural TTP. Kinetic analysis reveals a Km for AZTTP of 110 nM on a poly(rA)-oligo(dT)16 template-primer system [1]. Unlike dideoxythymidine triphosphate (ddTTP), AZTTP exhibits a biphasic incorporation time course characterized by an initial burst phase followed by a slower steady-state phase with a kcat of 0.42 min⁻¹ [1]. This kinetic behavior indicates a two-step binding mechanism for the template-primer complex that is specific to AZT-TP and not shared by all chain terminators, establishing it as a mechanistically distinct tool compound.

HIV-1 reverse transcriptase enzyme kinetics chain termination nucleotide analog

Mitochondrial DNA Polymerase γ Inhibition: Comparative Ki Values for AZT-TP vs. Other NRTI Triphosphates

AZT-TP inhibits mitochondrial DNA polymerase γ with a competitive inhibition constant (Ki) of 1.8 ± 0.2 μmol/L against deoxythymidine triphosphate (Km for TTP = 0.8 ± 0.3 μmol/L) [1]. In direct kinetic comparisons, the human mitochondrial polymerase utilizes dideoxynucleotides and D4T-TP (stavudine triphosphate) as efficiently as natural deoxynucleoside triphosphates, whereas AZT-TP, along with 3TC-TP and CBV-TP, acts only as a moderate inhibitor of chain elongation [2]. This places AZT-TP at a significantly lower toxicity tier than ddC-TP, ddI-TP, and D4T-TP, a distinction critical for experimental designs where mitochondrial off-target effects must be understood or mitigated.

mitochondrial toxicity DNA polymerase gamma NRTI selectivity cardiotoxicity

Intracellular Stability and Accumulation: AZT-TP Half-Life vs. FLT-TP in HIV-Infected Cells

Following a 12-hour exposure to 1.8 μM of parent nucleoside, the intracellular level of AZT-TP in MT4 cells was two- to threefold lower than that of FLT-TP (3′-fluoro-3′-deoxythymidine triphosphate), with AZT-TP reaching 3.0-4.5 pmol/10⁶ cells compared to FLT-TP's 6.0-13.5 pmol/10⁶ cells [1]. However, the elimination kinetics of both triphosphates in HIV-1-infected MT4 cells are nearly identical, exhibiting biphasic decay patterns with initial half-lives of 1.09 h for AZT-TP and 1.03 h for FLT-TP [1]. This contrasts with other NRTI triphosphates such as ddATP, which exhibit intracellular half-lives in the range of 4-12 h [2], highlighting the relatively rapid clearance of thymidine analog triphosphates as a class.

intracellular pharmacokinetics metabolite stability MT4 cells HIV-1

NDP Kinase Substrate Efficiency: 30-Fold Lower Affinity of AZT-TP Compared to D4T-TP

The final step in the intracellular activation of thymidine analog prodrugs is catalyzed by nucleoside diphosphate (NDP) kinase. Using an inactive mutant of NDP kinase to monitor binding of the triphosphate derivative, the affinity of D4T-TP for the enzyme was found to be in the same range as the natural substrate deoxythymidine triphosphate (TTP), but was 30-fold higher than the affinity measured for AZT-TP [1]. This difference in enzyme recognition contributes to the distinct phosphorylation kinetics and intracellular accumulation profiles observed between these two structurally similar thymidine analogs.

nucleoside diphosphate kinase phosphorylation efficiency prodrug activation NDK

Resistance Mutation Profile: 35-Fold Shift in AZT-TP Ki Following Multi-NRTI Resistance Mutations

The emergence of the multi-dideoxynucleoside resistance complex (A62V, V75I, F77L, F116Y, Q151M) in HIV-1 reverse transcriptase substantially reduces sensitivity to AZT-TP. In virus-associated RT derived from a post-therapy clinical isolate harboring these mutations, the Ki value for AZT 5′-triphosphate was 35-fold higher than that of RT from a pretherapy strain from the same patient [1]. This quantitative resistance shift is distinct from the patterns observed with other NRTIs; for instance, the M184V mutation confers high-level resistance to 3TC but can paradoxically restore sensitivity to AZT-TP when introduced into an AZT-resistant background [2], demonstrating the non-overlapping resistance landscapes of these agents.

HIV drug resistance reverse transcriptase mutations Q151M complex NRTI cross-resistance

Validated Research and Industrial Applications for AZT Triphosphate Based on Quantitative Evidence


HIV-1 Reverse Transcriptase Mechanistic Studies: Two-Step Template-Primer Binding Analysis

Researchers investigating the ordered sequential mechanism of HIV-1 RT and the conformational changes that govern nucleotide incorporation should utilize AZT-TP as a mechanistically informative chain terminator. Its characteristic biphasic incorporation kinetics (Km = 110 nM; kcat = 0.42 min⁻¹) and the demonstrated two-step binding model for template-primer provide a quantitative framework for dissecting RT processivity and drug-target residence time [1]. This makes AZT-TP essential for studies where the kinetic signature of inhibition, not merely potency, is the variable of interest.

Mitochondrial Toxicity Screening: Benchmark Moderate Pol γ Inhibitor for NRTI Comparative Studies

In assays designed to rank the mitochondrial toxicity potential of novel NRTIs or to investigate the molecular basis of pol γ inhibition, AZT-TP serves as a defined moderate inhibitor (competitive Ki = 1.8 ± 0.2 μmol/L) against which both more potent mitochondrial toxins (ddC-TP, ddI-TP, D4T-TP) and weaker inhibitors (CBV-TP) can be quantitatively compared [1][2]. Its established position in the in vitro toxicity hierarchy enables standardized benchmarking across laboratories and experimental systems.

NDP Kinase Structure-Function and Prodrug Activation Studies: Low-Affinity Substrate Model

For investigations into the structural determinants of nucleoside diphosphate kinase substrate recognition and the rate-limiting steps of NRTI prodrug activation, AZT-TP and its diphosphate precursor provide a critical low-affinity comparator. Its 30-fold lower binding affinity for NDP kinase relative to D4T-TP [1] makes it an ideal tool for studying the structural features (e.g., 3′-azido group effects on sugar pucker and active site geometry) that govern phosphorylation efficiency, directly informing rational prodrug design efforts [2].

HIV Drug Resistance Phenotyping: Calibrated Reference for Multi-NRTI Resistance Mutations

Laboratories performing phenotypic resistance testing on clinical HIV-1 isolates or site-directed RT mutants require AZT-TP as a calibrated reference inhibitor. Its well-defined 35-fold shift in Ki upon acquisition of the Q151M multi-NRTI resistance complex [1] provides a quantitative benchmark for validating assay sensitivity and interpreting the resistance profiles of patient-derived samples. Furthermore, the unique bidirectional resistance interactions between AZT-associated TAMs and the K65R/M184V mutations [2] necessitate the use of authentic AZT-TP, as these complex genetic interactions cannot be recapitulated with generic NRTI triphosphates.

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